![molecular formula C17H26N4O5S B13819946 1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea](/img/structure/B13819946.png)
1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a tert-butyl group, a cyclohexylamino group, and a nitrophenylsulfonylurea moiety. This compound has garnered attention due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amination: The conversion of the nitro group to an amino group.
Urea Formation: The final step involves the formation of the sulfonylurea moiety by reacting the sulfonylated intermediate with a suitable isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The sulfonylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups to the sulfonylurea moiety.
Scientific Research Applications
1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-N’-(2-cyclohexylamino-5-nitrobenzenesulfonyl)urea: A similar compound with slight structural differences.
tert-Butyl (1s)-1-Cyclohexyl-2-Oxoethylcarbamate: Another compound with a tert-butyl and cyclohexyl group but different functional groups.
Uniqueness
1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H26N4O5S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea |
InChI |
InChI=1S/C17H26N4O5S/c1-17(2,3)20(16(18)22)27(25,26)15-11-13(21(23)24)9-10-14(15)19-12-7-5-4-6-8-12/h9-12,19H,4-8H2,1-3H3,(H2,18,22) |
InChI Key |
TZLYCGYSIMSNKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C(=O)N)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


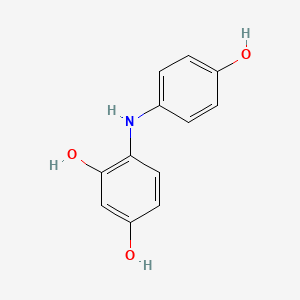

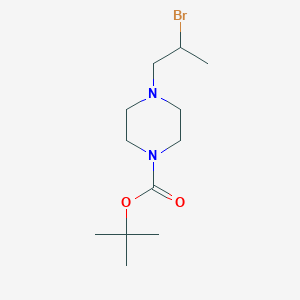

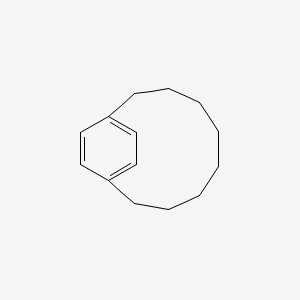

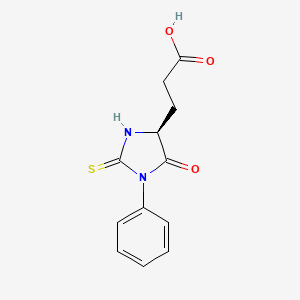
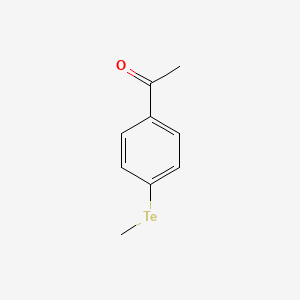
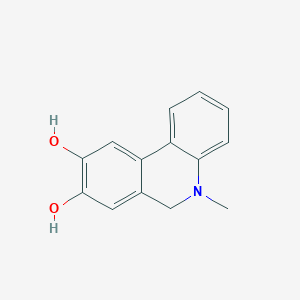
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B13819915.png)



![propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B13819970.png)
